7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride
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Overview
Description
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a synthetic organic compound that belongs to the class of benzoxazepines. This compound is characterized by the presence of a bromine atom at the 7th position and a nitro group at the 9th position on the benzoxazepine ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride typically involves the nitration of a precursor compound, such as 7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then purified and converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale nitration reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction parameters such as temperature, concentration, and reaction time. The final product is obtained through crystallization and filtration processes.
Chemical Reactions Analysis
Types of Reactions
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst, ethanol as solvent.
Substitution: Sodium hydroxide, potassium carbonate, various nucleophiles (e.g., amines, thiols).
Oxidation: Potassium permanganate, chromium trioxide, acetic acid as solvent.
Major Products Formed
Reduction: 7-amino-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives such as nitroso or nitro-oxides.
Scientific Research Applications
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom may also play a role in modulating the compound’s activity by influencing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
7-bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the nitro group, resulting in different chemical and biological properties.
9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine: Lacks the bromine atom, leading to variations in reactivity and activity.
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,5-benzodiazepine: Similar structure but with a different ring system, affecting its overall properties.
Uniqueness
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unique due to the presence of both bromine and nitro groups on the benzoxazepine ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
2751615-75-3 |
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Molecular Formula |
C9H10BrClN2O3 |
Molecular Weight |
309.54 g/mol |
IUPAC Name |
7-bromo-9-nitro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride |
InChI |
InChI=1S/C9H9BrN2O3.ClH/c10-7-3-6-5-11-1-2-15-9(6)8(4-7)12(13)14;/h3-4,11H,1-2,5H2;1H |
InChI Key |
FXRTXONBKWRCNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(CN1)C=C(C=C2[N+](=O)[O-])Br.Cl |
Purity |
95 |
Origin of Product |
United States |
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